molecular formula C17H20ClNO3 B2615873 (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351663-83-6

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2615873
CAS No.: 1351663-83-6
M. Wt: 321.8
InChI Key: XLTTZYWHCRAOFR-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a synthetic organic compound that features a spirocyclic structure. This compound is characterized by the presence of a chlorophenyl group, a spirocyclic moiety containing both oxygen and nitrogen atoms, and an enone functional group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Spirocyclic Moiety: The spirocyclic structure can be synthesized through a cyclization reaction involving a suitable precursor containing both oxygen and nitrogen atoms.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Enone Functional Group: The enone functional group can be formed through an aldol condensation reaction involving an aldehyde and a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The enone functional group can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure and functional groups make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its structural features allow for the design of materials with specific mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone functional group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (E)-3-(2-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    (E)-3-(2-methylphenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one lies in its combination of a chlorophenyl group, a spirocyclic moiety, and an enone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-7H,3,8-13H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTZYWHCRAOFR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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